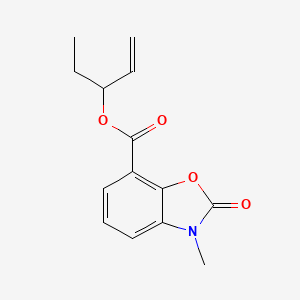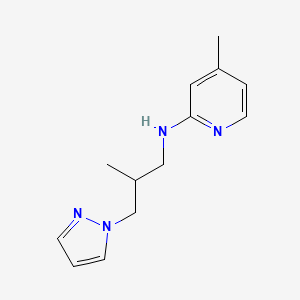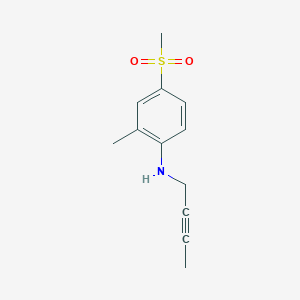
Pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains both benzene and oxazole rings. This compound has shown potential in various research applications due to its unique properties, including its ability to inhibit certain enzymes and its potential as a fluorescent probe.
Mecanismo De Acción
Pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate inhibits enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, resulting in a decrease in enzyme activity. The exact mechanism of inhibition may vary depending on the specific enzyme being targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate are largely dependent on the specific application. As a fluorescent probe, this compound has been shown to be non-toxic to cells and can be used for live-cell imaging studies. As an enzyme inhibitor, the effects will depend on the specific enzyme being targeted.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate in lab experiments is its fluorescent properties. This compound can be used to label specific molecules or structures within cells, allowing for visualization and tracking. Additionally, the ability of this compound to inhibit enzymes can be useful in studying enzyme function and potential therapeutic applications. However, one limitation of using this compound is that it may not be selective for a specific enzyme, potentially leading to off-target effects.
Direcciones Futuras
There are several future directions for research involving pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate. One potential area of research is in the development of new fluorescent probes with improved properties. Additionally, further research is needed to fully understand the mechanism of enzyme inhibition and to identify potential therapeutic applications. Finally, there is potential for the development of new synthetic methods for pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate that could improve yield and reduce costs.
Métodos De Síntesis
The synthesis of pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate involves a multi-step process. The first step involves the preparation of 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid. This is then reacted with pent-1-en-3-ol in the presence of a coupling agent to form the desired product.
Aplicaciones Científicas De Investigación
Pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate has been used in various scientific research applications. One of the most common uses of this compound is as a fluorescent probe. It has been shown to have excellent fluorescent properties, making it useful for imaging studies. Additionally, this compound has been used as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition has potential therapeutic applications, particularly in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-4-9(5-2)18-13(16)10-7-6-8-11-12(10)19-14(17)15(11)3/h4,6-9H,1,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNWNAKQZCBDDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=C)OC(=O)C1=C2C(=CC=C1)N(C(=O)O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[2-(1-Aminocyclobutyl)acetyl]piperazin-1-yl]-3-phenylbutan-1-one;hydrochloride](/img/structure/B7632337.png)
![N-[3-(cyclopentylamino)-3-oxopropyl]-4-fluoro-2-hydroxybenzamide](/img/structure/B7632343.png)
![1-[(2-methyl-3-phenylimidazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)piperidine](/img/structure/B7632346.png)


![2-[4-[1-(4-Chlorophenyl)propan-2-ylamino]piperidin-1-yl]acetamide](/img/structure/B7632383.png)
![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[2-(4-chlorophenyl)-1,3-oxazol-4-yl]ethanone;hydrochloride](/img/structure/B7632390.png)
![2-Anilino-1-[4-(oxan-4-yl)-1,4-diazepan-1-yl]ethanone;dihydrochloride](/img/structure/B7632391.png)
![N-[2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-yl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7632394.png)

![tert-butyl N-[1-[(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)amino]-2-methylpropan-2-yl]carbamate](/img/structure/B7632411.png)

![2-Methylpropyl 4-[(2-hydroxycyclohexyl)amino]piperidine-1-carboxylate](/img/structure/B7632422.png)
